3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique bicyclo[2.2.1]heptane structure, which is known for its rigidity and stability, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Carbamoylation: The final step involves the formation of the carbamoyl group using reagents like isocyanates or carbamoyl chlorides.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve the use of continuous flow reactors to enhance reaction rates and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced sulfonyl derivatives.
Substitution Products: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of sulfonyl and carbamoyl groups with biological macromolecules. It may also serve as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups are known to form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The bicyclo[2.2.1]heptane core provides rigidity, ensuring that the compound maintains its conformation when binding to its target.
Comparison with Similar Compounds
Similar Compounds
GPR35 Agonist, Compound 10: This compound also features a sulfonyl group and is known for its high affinity for the GPR35 receptor.
Risedronate Related Compound A: This compound contains a phosphonic acid group and is used in pharmaceutical applications.
Uniqueness
What sets 3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid apart is its unique bicyclo[2.2.1]heptane structure, which provides enhanced stability and rigidity. This makes it particularly valuable in applications where a stable and rigid framework is required.
Properties
Molecular Formula |
C21H28N2O5S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H28N2O5S/c1-13-8-10-23(11-9-13)29(27,28)17-6-4-16(5-7-17)22-20(24)18-14-2-3-15(12-14)19(18)21(25)26/h4-7,13-15,18-19H,2-3,8-12H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
UPBVEPOOKBLMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C4)C3C(=O)O |
Origin of Product |
United States |
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